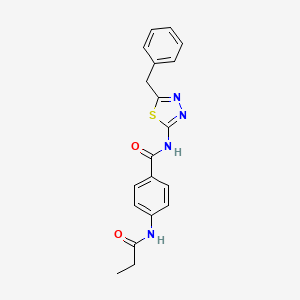![molecular formula C13H18N2O4S B4394071 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
描述
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as MPSA, is a synthetic compound that has been widely used in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is not fully understood, but it is believed to act by blocking ion channels and modulating neurotransmitter release. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to block the activity of the TRPV1 ion channel by binding to a specific site on the channel. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has also been shown to inhibit the release of glutamate by blocking the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and neuronal excitability. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to block the activity of the TRPV1 ion channel, which is involved in pain sensation, and has been suggested as a potential therapeutic target for pain management. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has also been shown to inhibit the release of glutamate, a neurotransmitter involved in learning and memory, suggesting that it may have cognitive benefits. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to modulate neuronal excitability, which could have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its well-established synthesis method and its ability to modulate ion channels, neurotransmitter release, and neuronal excitability. However, there are also limitations to using 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in lab experiments. For example, the mechanism of action of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is not fully understood, which could make it difficult to interpret results. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide may have off-target effects, which could complicate data interpretation.
未来方向
There are several future directions for research involving 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide. One direction is to further investigate the mechanism of action of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, in order to better understand its effects on ion channels, neurotransmitter release, and neuronal excitability. Another direction is to explore the potential therapeutic applications of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, particularly in the treatment of pain and neurological disorders. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide could be used as a tool to investigate the role of ion channels and neurotransmitters in various biological processes.
科学研究应用
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitter release, and neuronal excitability. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to block the activity of the TRPV1 ion channel, which is involved in pain sensation, making it a potential therapeutic target for pain management. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has also been shown to inhibit the release of glutamate, a neurotransmitter involved in learning and memory, suggesting that it may have cognitive benefits. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to modulate neuronal excitability, which could have implications for the treatment of neurological disorders.
属性
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-8-11(4-5-12(10)19-9-13(14)16)20(17,18)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEPPMDPSVUYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)

![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)
![4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)

![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)
